Rehmaionoside B

Description

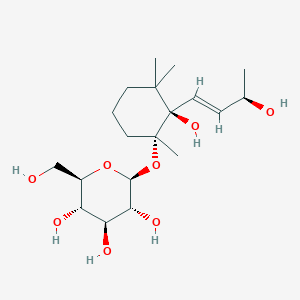

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3R)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,11-16,20-25H,5,7-8,10H2,1-4H3/b9-6+/t11-,12-,13-,14+,15-,16+,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICINSKFENWFTQI-BHYGOWNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@@]1([C@](CCCC1(C)C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rehmaionoside B: A Technical Overview of its Physicochemical Properties and Putative Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmaionoside B, a naturally occurring terpene glycoside isolated from the roots of Rehmannia glutinosa, has drawn interest within the scientific community. This technical guide provides a comprehensive overview of the molecular formula and weight of this compound. It further details plausible experimental protocols for its isolation, purification, and characterization based on established methodologies for analogous compounds from Rehmannia glutinosa. While the precise signaling pathways modulated by this compound remain to be fully elucidated, this document explores potential biological activities based on the known therapeutic effects of its source organism.

Physicochemical Properties of this compound

This compound is a terpene glycoside with the following molecular characteristics:

| Property | Value | Citation |

| Molecular Formula | C₁₉H₃₄O₈ | |

| Molecular Weight | 390.5 g/mol | |

| Class | Terpene Glycoside | |

| Source | Rehmannia glutinosa |

Experimental Protocols

The following sections outline detailed methodologies for the isolation, purification, and characterization of this compound from the roots of Rehmannia glutinosa. These protocols are synthesized from established techniques for the separation of glycosides from this plant.

Extraction

A generalized workflow for the extraction of this compound from Rehmannia glutinosa roots is proposed.

Methodology:

-

Preparation of Plant Material: Air-dried roots of Rehmannia glutinosa are pulverized into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is extracted with a polar solvent such as methanol or 70% ethanol. This can be achieved through maceration (soaking at room temperature for an extended period) or more efficiently using a Soxhlet apparatus.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

A multi-step chromatographic approach is necessary to isolate this compound from the complex crude extract.

Methodology:

-

Macroporous Resin Chromatography: The crude extract is dissolved in water and subjected to column chromatography using a macroporous adsorbent resin (e.g., D101). The column is first washed with water to remove highly polar impurities like sugars. Subsequently, a stepwise gradient of ethanol in water is used for elution. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Gel Filtration Chromatography: Fractions enriched with this compound are pooled, concentrated, and further purified by size exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase. This step helps in removing pigments and other macromolecules.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved using preparative reversed-phase HPLC on a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water is typically employed to yield highly pure this compound.

Structural Characterization

The identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the isolated compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition and thus the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons, confirming the complete chemical structure of the molecule.

Potential Biological Signaling Pathways

While specific studies detailing the signaling pathways directly modulated by this compound are limited, research on the extracts of Rehmannia glutinosa and its other constituents suggests potential areas of biological activity. For instance, other compounds isolated from Rehmannia glutinosa have shown potential in activating the AMP-activated protein kinase (AMPK) signaling pathway. The AMPK pathway is a central regulator of cellular energy homeostasis.

Based on this, a hypothetical signaling pathway that could be investigated for this compound is presented below. It is crucial to note that this is a putative pathway and requires experimental validation.

Conclusion

This compound is a terpene glycoside with a defined molecular formula and weight, found in the traditional medicinal plant Rehmannia glutinosa. While detailed biological studies on this specific compound are still emerging, established protocols for the isolation and characterization of similar natural products provide a clear path for future research. The potential for this compound to modulate key cellular signaling pathways, such as the AMPK pathway, warrants further investigation to unlock its therapeutic potential. This guide provides a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.

The Putative Biosynthesis of Rehmaionoside B in Rehmannia glutinosa: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Rehmaionoside B, a C13-apocarotenoid glycoside found in the medicinal plant Rehmannia glutinosa, is of interest for its potential pharmacological activities. However, its biosynthetic pathway has not been fully elucidated. This technical guide synthesizes current knowledge on terpenoid and apocarotenoid biosynthesis to propose a putative pathway for this compound. We detail the likely enzymatic steps from primary metabolism to the final compound, provide hypothetical quantitative parameters for pathway analysis, and outline relevant experimental protocols for pathway elucidation. This document serves as a foundational resource for researchers aiming to investigate and potentially engineer the biosynthesis of this compound in R. glutinosa or heterologous systems.

Proposed Biosynthesis Pathway of this compound

This compound is structurally a terpene glycoside, specifically an ionone glucoside.[1] Its biosynthesis is hypothesized to originate from the carotenoid pathway, which itself is derived from the general terpenoid backbone synthesis. The overall pathway can be divided into four major stages:

-

Formation of Isoprenoid Precursors: Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are synthesized via the methylerythritol 4-phosphate (MEP) pathway in the plastids.[2][3]

-

Synthesis of the Carotenoid Backbone: IPP and DMAPP are condensed to form geranylgeranyl pyrophosphate (GGPP). Two molecules of GGPP are then combined to produce phytoene, the first committed step in carotenoid biosynthesis. A series of desaturations and cyclizations lead to the formation of β-carotene.[1]

-

Formation of the C13-Apocarotenoid Aglycone: The C40 β-carotene molecule is believed to undergo oxidative cleavage by a carotenoid cleavage dioxygenase (CCD) enzyme.[4][5] This cleavage at the 9,10 and 9',10' positions yields a C13-apocarotenoid intermediate, likely β-ionone.[5][6] This intermediate then undergoes a series of hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases (CYP450s) or other hydroxylases, to form the specific dihydroxylated aglycone of this compound.[7]

-

Glycosylation: The final step is the attachment of a glucose moiety to the hydroxylated aglycone. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT) , which transfers a glucose molecule from UDP-glucose to the aglycone, forming this compound.[3][8]

Pathway Visualization

The following diagram illustrates the putative biosynthetic pathway of this compound.

Caption: Putative biosynthesis pathway of this compound in Rehmannia glutinosa.

Quantitative Data for Pathway Analysis

Direct quantitative data for the biosynthesis of this compound is not currently available in the literature. The following table outlines the key parameters that would be essential for a comprehensive understanding and modeling of this pathway.

| Pathway Step | Enzyme Class (Putative) | Key Quantitative Data Needed | Potential Units |

| IPP/DMAPP Synthesis | MEP Pathway Enzymes | Substrate and product pool sizes, enzyme expression levels (transcriptomics/proteomics) | µmol/g FW, FPKM, protein abundance |

| β-Carotene Synthesis | Terpene Synthases, Desaturases | Precursor flux, β-carotene concentration in relevant tissues | nmol/g FW, µg/g DW |

| β-Carotene Cleavage | Carotenoid Cleavage Dioxygenase (CCD) | Km for β-carotene, kcat, enzyme concentration, product inhibition constants | µM, s-1, ng/mg total protein, µM |

| Aglycone Hydroxylation | Cytochrome P450 Monooxygenase (CYP450) | Km for ionone intermediate, kcat, substrate specificity, regioselectivity | µM, s-1, %, ratio of products |

| Aglycone Glycosylation | UDP-Glycosyltransferase (UGT) | Km for aglycone and UDP-glucose, kcat, acceptor promiscuity | µM, s-1, % conversion |

| Overall Pathway | - | This compound yield, accumulation levels in different tissues and developmental stages | mg/g DW, % of total secondary metabolites |

Experimental Protocols

Elucidating the proposed pathway requires a combination of transcriptomics, proteomics, metabolomics, and classical biochemical techniques. Below are detailed methodologies for key experiments.

Protocol for Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding CCDs, CYP450s, and UGTs involved in this compound biosynthesis by comparing gene expression in R. glutinosa tissues with high and low concentrations of the compound.

Methodology:

-

Plant Material: Collect tissues from R. glutinosa known to accumulate this compound (e.g., tuberous roots) and control tissues with low or no accumulation (e.g., leaves).[9]

-

RNA Extraction: Extract total RNA from pulverized, frozen tissue using a suitable plant RNA extraction kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

-

Library Preparation and Sequencing: Prepare cDNA libraries using a TruSeq RNA Library Prep Kit (Illumina) or similar. Perform high-throughput sequencing on an Illumina NovaSeq or similar platform to generate at least 20 million paired-end reads per sample.

-

Bioinformatic Analysis:

-

Perform quality control on raw reads using FastQC and trim adapters/low-quality bases with Trimmomatic.

-

Align reads to a Rehmannia glutinosa reference genome or perform de novo assembly if a high-quality genome is unavailable.

-

Quantify gene expression (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

-

Identify differentially expressed genes (DEGs) between high- and low-accumulation tissues using DESeq2 or edgeR.

-

Annotate DEGs using BLAST against NCBI nr and Swiss-Prot databases, and functionally classify them using Gene Ontology (GO) and KEGG pathway analysis.

-

Specifically search for upregulated DEGs annotated as "carotenoid cleavage dioxygenase," "cytochrome P450," and "UDP-glycosyltransferase."

-

Protocol for Functional Characterization of a Candidate Enzyme (e.g., a CCD)

Objective: To confirm the enzymatic activity of a candidate gene identified through transcriptomics.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate CCD gene from R. glutinosa cDNA using high-fidelity PCR. Clone the PCR product into an expression vector suitable for a heterologous host (e.g., pET-28a for E. coli or pYES-DEST52 for Saccharomyces cerevisiae).

-

Heterologous Expression: Transform the expression construct into the chosen host (E. coli BL21(DE3) or S. cerevisiae INVSc1). Induce protein expression according to the vector's requirements (e.g., with IPTG for E. coli, galactose for yeast).

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for a His-tagged protein). Confirm protein purity and size using SDS-PAGE.

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer, the purified enzyme, and the putative substrate (β-carotene). The substrate may need to be solubilized with a detergent.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the reaction products using HPLC or GC-MS and compare the retention times and mass spectra with an authentic standard of the expected product (e.g., β-ionone).

-

-

Kinetic Analysis: Determine the enzyme's kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction velocity, followed by analysis using Michaelis-Menten kinetics.

Experimental Workflow Visualization

Caption: Workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion and Future Directions

This whitepaper outlines a scientifically plausible, yet putative, biosynthetic pathway for this compound in Rehmannia glutinosa. The proposed pathway, involving carotenoid cleavage and subsequent modifications, provides a clear roadmap for future research. The immediate priorities should be comprehensive transcriptomic and metabolomic analyses to identify candidate genes and pathway intermediates. Subsequent functional characterization of the identified enzymes will be crucial to validate each step of the pathway. A complete understanding of this biosynthetic route will not only advance our knowledge of plant secondary metabolism but also enable the metabolic engineering of R. glutinosa or microbial hosts for the sustainable production of this compound and related valuable compounds.

References

- 1. Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Study of Terpenoid Synthesis and Prenyltransferase in Roots of Rehmannia glutinosa Based on iTRAQ Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pomics.com [pomics.com]

Rehmaionoside B: A Technical Deep Dive into its Discovery and Historical Context

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, historical context, and experimental protocols related to Rehmaionoside B, a terpene glycoside isolated from the roots of Rehmannia glutinosa. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction and Historical Context

This compound is a naturally occurring ionone glycoside found in Rehmannia glutinosa, a plant with a rich history in traditional Chinese medicine (TCM).[1][2] In TCM, the root of Rehmannia glutinosa, known as "Sheng Dihuang," has been used for centuries to treat a variety of ailments, suggesting a wealth of bioactive compounds within the plant.[1] The scientific exploration of Rehmannia glutinosa has led to the isolation and characterization of numerous chemical constituents, including iridoid glycosides, phenethyl alcohol glycosides, and various terpenoids, alongside this compound and its isomers, Rehmaionoside A and C.

The initial discovery and structural elucidation of this compound were reported in 1986 by Yoshikawa and colleagues in the Chemical and Pharmaceutical Bulletin. This seminal work laid the foundation for further investigation into the chemical diversity of Rehmannia glutinosa.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its identification, purification, and in the design of subsequent pharmacological studies.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₄O₈ | PubChem |

| Molecular Weight | 390.5 g/mol | PubChem |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3R)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem |

| CAS Number | 104056-83-9 | PubChem |

Experimental Protocols

The following sections detail the methodologies employed in the discovery and characterization of this compound, based on the foundational work in the field.

Isolation of this compound

The isolation of this compound from the roots of Rehmannia glutinosa typically involves a multi-step extraction and chromatographic process. The general workflow is outlined below.

Detailed Steps:

-

Extraction: The air-dried and powdered roots of Rehmannia glutinosa are extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-butanol. The n-butanol-soluble fraction, which is enriched with glycosides, is collected and concentrated.

-

Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol, starting with a higher concentration of chloroform and gradually increasing the polarity by adding more methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound, as identified by TLC, are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase of methanol and water. This final step yields the pure compound.

Structure Elucidation

The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques.

-

UV and IR Spectroscopy: Ultraviolet (UV) spectroscopy provides information about the presence of chromophores, while infrared (IR) spectroscopy helps identify functional groups such as hydroxyl (-OH) and glycosidic linkages.

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution FAB-MS are used to determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity and Future Directions

While the chemical structure of this compound has been well-established since its discovery, dedicated studies on its specific biological activities are limited. Much of the existing pharmacological research has focused on the crude extracts of Rehmannia glutinosa or its more abundant constituents, such as catalpol and acteoside. These studies have indicated a wide range of potential therapeutic effects for the plant's extracts, including anti-inflammatory, neuroprotective, and metabolic regulatory properties.

Given that this compound is a significant component of the ionone glycoside fraction of Rehmannia glutinosa, it is plausible that it contributes to the overall pharmacological profile of the plant. However, further research is imperative to delineate the specific biological functions and mechanisms of action of pure this compound. Future investigations should focus on screening this compound in various in vitro and in vivo models to assess its potential anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic activities. Elucidating the specific signaling pathways modulated by this compound will be crucial in understanding its therapeutic potential and for the development of new drug leads.

Conclusion

This compound represents a significant chemical entity within the rich pharmacopoeia of Rehmannia glutinosa. Its discovery in 1986 was a notable step in understanding the chemical composition of this important medicinal plant. While the experimental protocols for its isolation and structural elucidation are well-defined, a significant gap remains in our understanding of its specific biological activities. This technical guide serves as a foundational resource to encourage and facilitate further research into the pharmacological potential of this compound, a promising candidate for natural product-based drug discovery.

References

Rehmaionoside B: A Technical Overview of an Iridoid Glycoside from Rehmannia glutinosa

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of Rehmaionoside B, a naturally occurring iridoid glycoside found in the roots of Rehmannia glutinosa. Due to the limited availability of studies focusing specifically on isolated this compound, this document synthesizes foundational data on its chemical properties, its biological context based on the activities of its source plant, and general experimental protocols relevant to its study.

Physicochemical Properties

This compound is a stereoisomer of Rehmaionoside A, belonging to the terpene glycoside class of compounds.[1][2] Its identification in plant extracts is often achieved through advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), which distinguishes it based on its mass-to-charge ratio and fragmentation patterns in relation to its isomers.[3]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₄O₈ | [2] |

| Molecular Weight | 390.5 g/mol | [2] |

| CAS Number | 104056-83-9 | [2] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3R)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [2] |

| Classification | Terpene Glycoside | [2] |

Note: Spectral data (¹H-NMR, ¹³C-NMR, IR) for the definitive structural elucidation of isolated this compound are not publicly available. The structural confirmation of related compounds from Rehmannia glutinosa typically relies on a combination of 1D and 2D NMR spectroscopy and mass spectrometry.[4][5]

Biological Context and Potential Activities

Direct pharmacological studies on isolated this compound are scarce. However, the plant from which it is derived, Rehmannia glutinosa, has a long history in traditional medicine and is the subject of extensive modern research. The roots of Rehmannia glutinosa contain a rich array of bioactive compounds, including other iridoid glycosides (like catalpol), phenylethanoid glycosides, and polysaccharides, which collectively exhibit a range of effects.[3][4][6]

Pharmacological activities attributed to Rehmannia Radix extracts include:

-

Anti-inflammatory Effects: Extracts have been shown to suppress the expression of pro-inflammatory genes and modulate inflammatory pathways.[3]

-

Hypoglycemic Properties: Components of the plant are known to have beneficial effects in the context of metabolic diseases like type 2 diabetes.[4]

-

Neuroprotective Activities: Various compounds within the extract are studied for their protective effects on neuronal cells.[3][6]

-

Immunomodulatory and Antioxidant Effects: The complex mixture of phytochemicals contributes to immune system regulation and the scavenging of free radicals.[6]

Given that this compound is a constituent of this plant, it may contribute to its overall therapeutic profile. Further investigation into the specific activities of the isolated compound is warranted.

Key Signaling Pathways Associated with Rehmannia glutinosa

While no signaling pathways have been directly attributed to this compound, compounds from Rehmannia glutinosa are known to modulate several key cellular pathways. One of the most frequently implicated is the PI3K/Akt signaling pathway , which is central to regulating cell growth, survival, and metabolism. For instance, polysaccharides from Rehmannia glutinosa have been shown to exert effects through this pathway.[1]

Experimental Protocols

The following sections detail generalized methodologies relevant to the isolation and analysis of compounds like this compound from Rehmannia glutinosa.

General Isolation and Purification Workflow

The isolation of specific glycosides from Rehmannia glutinosa is a multi-step process involving extraction followed by sequential chromatographic purification.

Protocol Details:

-

Extraction: The dried and ground roots of R. glutinosa (9 kg) are extracted exhaustively with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[4]

-

Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexanes, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.[4]

-

Column Chromatography: The n-BuOH-soluble fraction, typically rich in glycosides, is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, such as chloroform-methanol-water, to yield several primary fractions.[4]

-

Further Purification: Fractions containing the target compound are further purified using techniques like Medium Pressure Liquid Chromatography (MPLC) and/or preparative High-Performance Liquid Chromatography (HPLC) on columns such as C18, often using a methanol-water or acetonitrile-water mobile phase, until the pure compound is obtained.[4]

-

Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMBC).[4]

Western Blot for Protein Expression Analysis

This protocol is used to detect and quantify the expression of specific proteins in cells or tissues after treatment, for example, to assess the effect of a compound on signaling pathway components like PI3K or Akt.[1]

-

Protein Extraction: Cells or tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Akt, anti-p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged with a chemiluminescence detection system. Band intensities are quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.

Conclusion and Future Directions

This compound is a known constituent of the medicinally important plant Rehmannia glutinosa. While its basic chemical identity is established, there is a notable lack of research focused specifically on this molecule. Its biological activities and mechanisms of action remain largely unexplored and are currently inferred from the broader pharmacological profile of its source plant.

Future research should prioritize the targeted isolation of this compound in sufficient quantities for comprehensive characterization. This would enable detailed spectroscopic analysis (NMR), determination of its physical properties, and, most importantly, allow for in-depth in vitro and in vivo pharmacological studies. Such research is essential to elucidate the specific contribution of this compound to the therapeutic effects of Rehmannia glutinosa and to evaluate its potential as a standalone therapeutic agent.

References

- 1. Two polysaccharides from Rehmannia glutinosa: isolation, structural characterization, and hypoglycemic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C19H34O8 | CID 10430488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analysis of Differences in the Chemical Composition of Glycosides and Sugars between Four Forms of Fresh Rehmanniae Radix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [Chemical constituents from Rehmannia glutinosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cracking the Bioactive Code of Rehmannia glutinosa : Analysis and Functions of Active Components | Zhao | Biological Evidence [bioscipublisher.com]

The Solubility Profile of Rehmannioside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside B is one of the numerous iridoid glycosides isolated from the roots of Rehmannia glutinosa, a plant with a long history of use in traditional Chinese medicine. As with many natural products, understanding the physicochemical properties of Rehmannioside B is fundamental for its extraction, purification, formulation, and investigation into its biological activities. This technical guide provides a comprehensive overview of the known solubility characteristics of Rehmannioside B and related compounds, details common experimental protocols for solubility determination, and illustrates a relevant biological pathway associated with a major constituent of Rehmannia glutinosa.

Due to the limited availability of direct quantitative solubility data for Rehmannioside B, this guide also includes data for the structurally similar and co-occurring compound, Rehmannioside D, to provide a valuable point of reference for researchers.

Data Presentation: Solubility of Rehmanniosides

| Compound | Solvent | Solubility | Data Type |

| Rehmannioside B | Methanol | Soluble | Qualitative |

| Ethanol | Likely Soluble | Inferred | |

| DMSO | Likely Soluble | Inferred | |

| Rehmannioside D | Water | 130 mg/mL | Quantitative[1][2] |

| DMSO | 20 mg/mL | Quantitative[3] | |

| DMF | 20 mg/mL | Quantitative[3] | |

| PBS (pH 7.2) | 10 mg/mL | Quantitative[3] |

Note: The solubility of Rehmannioside B in methanol is inferred from its isolation from methanol extracts of Picrorhiza kurroa and the general solubility of related compounds in polar organic solvents.[4] Solubility in ethanol and DMSO is inferred based on the behavior of structurally similar compounds like Rehmannioside A.[3]

Experimental Protocols: Solubility Determination

The determination of a compound's solubility is a critical step in its characterization. The following protocols outline standard methodologies for assessing the solubility of natural products like Rehmannioside B.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.

Methodology:

-

Preparation: An excess amount of the solid compound (e.g., Rehmannioside B) is added to a known volume of the solvent of interest in a sealed, inert container (e.g., a glass vial).

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Agitation can be achieved using a shaker, rotator, or magnetic stirrer.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a fine-pore filter that does not adsorb the solute.

-

Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Ultra-Violet/Visible (UV/Vis) spectroscopy, or Mass Spectrometry (MS).

-

Replication: The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

High-Throughput Kinetic Solubility Assays

For early-stage drug discovery where compound availability may be limited, kinetic solubility methods are often employed. These methods measure the point at which a compound precipitates from a solution, which is a faster but generally less precise measure than thermodynamic solubility.

Methodology:

-

Stock Solution Preparation: A high-concentration stock solution of the test compound is prepared in a highly soluble organic solvent, typically DMSO.

-

Serial Dilution: The stock solution is serially diluted in the same organic solvent in a multi-well plate format (e.g., 96-well plate).

-

Aqueous Buffer Addition: An aqueous buffer is added to each well, and the plate is incubated for a short period (e.g., 1-2 hours) with shaking.

-

Precipitation Detection: The presence of precipitate in each well is detected using methods such as nephelometry (light scattering), turbidimetry (absorbance), or direct UV absorbance readings before and after filtration.

-

Solubility Estimation: The kinetic solubility is estimated as the concentration in the highest concentration well that remains clear.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of a Key Rehmannia glutinosa Constituent

While a specific signaling pathway for Rehmannioside B is not well-documented, the biological activities of other major components of Rehmannia glutinosa, such as Catalpol, have been extensively studied. The following diagram illustrates the AMPK/SIRT1/PGC-1α signaling pathway, which is a key mechanism through which Catalpol is believed to exert its beneficial effects on insulin sensitivity and mitochondrial function.[5] This pathway is presented as a representative example of the potential molecular mechanisms of action for constituents of Rehmannia glutinosa.

Caption: Catalpol-activated AMPK signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical experimental workflow for determining the solubility of a compound like Rehmannioside B using the shake-flask method.

Caption: Shake-flask solubility determination workflow.

References

Spectroscopic and Biological Insights into Rehmannioside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Rehmannioside B, an iridoid glycoside found in the roots of Rehmannia glutinosa. The document details its mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data, outlines the experimental protocols for their acquisition, and explores its potential biological significance through the lens of a key signaling pathway.

Spectroscopic Data of Rehmannioside B

The structural elucidation of Rehmannioside B has been achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been employed to determine the molecular formula and fragmentation pattern of Rehmannioside B. In positive ion mode using electrospray ionization (ESI), Rehmannioside B typically forms a sodium adduct.

| Ion | Observed m/z | Molecular Formula (deduced) |

| [M+Na]⁺ | 413.2158 | C₁₉H₃₄O₈Na |

| Table 1: High-Resolution Mass Spectrometry data for Rehmannioside B in positive ion mode. |

Rehmannioside B is an isomer of Rehmannioside A, and their MS/MS spectra show similarities, which is characteristic of their structural relationship[1]. The fragmentation of iridoid glycosides like Rehmannioside B often involves the loss of the glucose molecule (162 Da) and subsequent losses of water molecules[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: A comprehensive table of ¹H and ¹³C NMR data for Rehmannioside B will be populated upon the availability of peer-reviewed and published spectroscopic data.

Experimental Protocols

The following sections describe the general methodologies used for the spectroscopic analysis of Rehmannioside B and related compounds.

Sample Preparation and Extraction

Fresh or dried roots of Rehmannia glutinosa are the primary source for the isolation of Rehmannioside B. A general protocol involves the following steps:

Mass Spectrometry (UPLC-Q-TOF-MS)

The analysis of Rehmannioside B is typically performed using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS).

Instrumentation: Agilent UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm)

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B)

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 2-5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Sampling Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/h

-

Scan Range: m/z 50-1200

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra for the structural elucidation of iridoid glycosides are recorded on high-field NMR spectrometers.

Instrumentation: Bruker Avance 500 MHz NMR spectrometer (or equivalent).

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CD₃OD, D₂O).

Experiments:

-

1D NMR: ¹H NMR, ¹³C NMR, and DEPT-135.

-

2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy).

These experiments allow for the assignment of all proton and carbon signals and the determination of the stereochemistry of the molecule.

Biological Activity and Signaling Pathway

While direct studies on the biological activity of Rehmannioside B are limited, its structural similarity to Rehmannioside A and its presence in Rehmannia glutinosa, a plant with known therapeutic properties, suggest potential biological relevance. Compounds from Rehmannia have been shown to modulate the PI3K/AKT signaling pathway, which is a critical regulator of cell growth, survival, and metabolism.

The PI3K/AKT pathway is a key intracellular signaling cascade. Its activation by bioactive compounds from Rehmannia can lead to a variety of cellular responses, including anti-inflammatory and neuroprotective effects.

The activation of this pathway by compounds from Rehmannia glutinosa has been linked to neuroprotective effects and the regulation of glucose metabolism. Further research is warranted to specifically elucidate the role of Rehmannioside B in modulating this and other signaling pathways.

References

Preliminary Biological Screening of Rehmaionoside B: A Review of Available Data

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a consolidated overview of the current publicly available information regarding the preliminary biological screening of Rehmaionoside B, a terpene glycoside isolated from Rehmannia glutinosa. Despite a comprehensive search of scientific literature, specific studies detailing a broad preliminary biological screening of purified this compound are limited. The majority of available research focuses on the bioactivity of crude extracts of Rehmannia glutinosa or other, more abundant, constituent compounds.

Chemical Identity

This compound is a known natural product with the chemical formula C₁₉H₃₄O₈. It is structurally isomeric with Rehmaionoside A.[1]

Inferred and Potential Biological Activities

While direct evidence from dedicated preliminary screening of this compound is scarce, its presence in Rehmannia glutinosa suggests potential involvement in the plant's overall pharmacological profile. Research on Rehmannia glutinosa extracts and related compounds has pointed towards several areas of biological activity.

A study involving the isolation and identification of compounds from Rehmannia glutinosa tentatively identified a compound as this compound.[1] This research was conducted in the context of understanding the chemical differences between various forms of the plant, rather than a direct assessment of the biological activity of the isolated compounds.

Network pharmacology studies on Rehmannia glutinosa for the treatment of conditions like sepsis have identified various compounds and their potential targets and signaling pathways.[2] While "rehmaionoside a" was mentioned in this context, specific data for this compound was not provided.[2]

Future Directions and Need for Further Research

The lack of specific data on the biological activities of this compound highlights a significant gap in the current understanding of the pharmacology of Rehmannia glutinosa. A comprehensive preliminary biological screening of purified this compound is warranted to elucidate its potential therapeutic value. Such a screening would ideally involve a battery of in vitro assays to assess its activity across various targets and disease models.

Given the known activities of other compounds from Rehmannia glutinosa, a focused investigation into the anti-inflammatory, neuroprotective, and metabolic effects of this compound would be a logical starting point.

References

Rehmannioside B: A Deep Dive into its Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside B is an iridoid glycoside found in the root of Rehmannia glutinosa, a plant with a long and esteemed history in Traditional Chinese Medicine (TCM). Known as Di Huang, Rehmannia glutinosa is traditionally used to nourish yin, clear heat, and enrich the blood. While modern research has explored the pharmacological activities of the whole plant extract and some of its prominent constituents like catalpol and rehmannioside A, specific in-depth studies on Rehmannioside B are limited. This technical guide synthesizes the available information on Rehmannioside B, placing it within the broader context of Rehmannia glutinosa's therapeutic effects and outlining the likely experimental approaches and signaling pathways involved in its mechanism of action.

While direct quantitative data for Rehmannioside B is scarce in publicly available literature, this document extrapolates likely methodologies and presents generalized signaling pathways based on studies of the whole Rehmannia glutinosa extract and its other bioactive components. It is important to note that the presented experimental protocols and detailed signaling interactions are based on established methodologies for similar compounds and represent a predictive framework for future research on Rehmannioside B.

Traditional Medicine Perspective

In the framework of Traditional Chinese Medicine, Rehmannia glutinosa is a cornerstone herb used to address "yin deficiency" patterns, which can manifest as a variety of symptoms including fever, constipation, and inflammatory conditions.[1] The unprocessed root (Sheng Di Huang) is primarily used for its cooling and blood-clearing properties, while the processed root (Shu Di Huang) is considered more nourishing and warming.[2] Rehmannioside B, as a constituent of the unprocessed root, is believed to contribute to these cooling and anti-inflammatory effects.

Pharmacological Activities: An Overview

Based on studies of Rehmannia glutinosa extracts, Rehmannioside B is presumed to possess significant anti-inflammatory and antioxidant properties. The anti-inflammatory actions are likely mediated through the modulation of key signaling pathways involved in the inflammatory cascade, such as the Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

Anti-Inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. The therapeutic potential of Rehmannia glutinosa and its constituents in mitigating these processes is a major focus of research. It is hypothesized that Rehmannioside B contributes to these effects by inhibiting the production of pro-inflammatory mediators and scavenging reactive oxygen species (ROS).

Quantitative Data Summary

A thorough review of the existing scientific literature reveals a notable absence of specific quantitative data for the pharmacological effects of isolated Rehmannioside B. Studies have predominantly focused on the crude extracts of Rehmannia glutinosa or its more abundant iridoid glycosides. For a comprehensive understanding, future research should aim to establish dose-response relationships and efficacy metrics for purified Rehmannioside B. The following table is a template that can be populated as such data becomes available.

| Pharmacological Effect | Experimental Model | Key Parameters Measured | Observed Effect of Rehmannioside B (Concentration/Dosage) | IC50 / EC50 | Reference |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Data Not Available | Data Not Available | |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-6 Production | Data Not Available | Data Not Available | |

| Neuroprotection | In vitro neuronal cell culture | Cell Viability, Apoptosis Markers | Data Not Available | Data Not Available | |

| Antioxidant | Cell-free radical scavenging assays | DPPH, ABTS radical scavenging | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments that would be employed to investigate the pharmacological activities of Rehmannioside B. These protocols are based on standard practices for evaluating similar natural products.

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard in vitro model to screen for anti-inflammatory activity.

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Rehmannioside B. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A dose-response curve is generated to determine the IC50 value.

Measurement of Pro-inflammatory Cytokine Production (TNF-α and IL-6)

This experiment quantifies the effect of the compound on the production of key inflammatory signaling molecules.

-

Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with Rehmannioside B and LPS as described in the nitric oxide assay.

-

Supernatant Collection: After the 24-hour incubation period, the culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The absorbance is measured at the appropriate wavelength, and the cytokine concentrations are determined from a standard curve. The percentage of inhibition is calculated, and dose-response curves are generated.

Western Blot Analysis of PI3K/Akt and NF-κB Signaling Pathways

This technique is used to investigate the molecular mechanism of action by examining the phosphorylation status of key signaling proteins.

-

Cell Lysis: Following treatment with Rehmannioside B and/or LPS for a specified time course (e.g., 15, 30, 60 minutes), cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, IκBα, p65) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the activation status of the signaling pathway.

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of Rehmannia glutinosa constituents are believed to be mediated through the modulation of complex intracellular signaling networks. The following diagrams, generated using the DOT language, illustrate the hypothesized interactions of Rehmannioside B within the PI3K/Akt and NF-κB signaling pathways.

Experimental Workflow for In Vitro Anti-Inflammatory Screening

Hypothesized Inhibition of the NF-κB Signaling Pathway by Rehmannioside B

Hypothesized Modulation of the PI3K/Akt Signaling Pathway by Rehmannioside B

Conclusion and Future Directions

Rehmannioside B, an iridoid glycoside from the traditionally significant medicinal plant Rehmannia glutinosa, holds promise as a bioactive compound with potential anti-inflammatory and antioxidant activities. While its role is supported by the well-documented effects of its source plant, a significant gap exists in the scientific literature regarding specific, quantitative data and detailed mechanistic studies on the isolated compound.

For researchers, scientists, and drug development professionals, Rehmannioside B represents an intriguing but underexplored molecule. Future research should prioritize the following:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of Rehmannioside B to enable focused pharmacological studies.

-

In Vitro and In Vivo Efficacy: Comprehensive evaluation of its dose-dependent effects in various in vitro and in vivo models of inflammation, neurodegeneration, and metabolic diseases.

-

Mechanistic Elucidation: Detailed investigation into its molecular targets and its precise interactions within the PI3K/Akt, NF-κB, and other relevant signaling pathways.

-

Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and safety profile to determine its potential as a therapeutic agent.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of Rehmannioside B and pave the way for its potential application in modern medicine.

References

Methodological & Application

Application Note: Quantitative Analysis of Rehmannioside B in Rehmannia glutinosa using High-Performance Liquid Chromatography

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and accurate high-performance liquid chromatography (HPLC) method for the quantitative analysis of Rehmannioside B, an iridoid glycoside found in the roots of Rehmannia glutinosa. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid, followed by UV detection at 203 nm. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and method validation, making it suitable for researchers, scientists, and drug development professionals involved in the quality control and standardization of Rehmannia glutinosa and its derived products.

Introduction

Rehmannia glutinosa, a perennial herb native to China, is a fundamental component of traditional Chinese medicine. Its roots, known as Rehmanniae Radix, are used in both fresh and processed forms and are known to contain a variety of bioactive compounds, including iridoid glycosides, saccharides, and phenylpropanoid glycosides. Rehmannioside B is one of the key iridoid glycosides present in Rehmanniae Radix and is often used as a chemical marker for quality assessment. Pharmacological studies have indicated that compounds in Rehmanniae Radix possess a range of biological activities, including neuroprotective, anti-inflammatory, and hypoglycemic effects.

Accurate and reliable quantification of Rehmannioside B is crucial for the quality control of raw materials and finished products in the herbal medicine industry. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility. This application note presents a detailed protocol for the determination of Rehmannioside B using HPLC with UV detection.

Experimental

Instrumentation and Materials

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters

-

Rehmannioside B reference standard

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

-

Ultrapure water

-

Rehmannia glutinosa root powder

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of Rehmannioside B is presented in the table below.

| Parameter | Condition |

| Column | ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent C18 column |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0–1 min, 1% B; 1–3 min, 1–3% B; 3–10 min, 3–11% B; 10–22 min, 11–30% B; 22–25 min, 30–100% B; 25–27 min, 100% B[1] |

| Flow Rate | 0.3 mL/min[1] |

| Column Temperature | 30 °C[1] |

| Detection Wavelength | 203 nm[1] |

| Injection Volume | 3 µL[1] |

Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Rehmannioside B reference standard and dissolve it in a 10 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

-

Accurately weigh 400 mg of powdered Rehmannia glutinosa root into a centrifuge tube.[2]

-

Add 25 mL of 25% methanol to the tube.[2]

-

Perform ultrasonication for 30 minutes at 40 kHz and 500 W.[2]

-

Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Method Validation Summary

The following table summarizes the typical validation parameters for a quantitative HPLC method. While specific data for Rehmannioside B quantification via this exact HPLC-UV method is not available in the provided search results, the table outlines the necessary experiments and acceptance criteria based on general method validation guidelines.[3][4][5][6][7]

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.998[3] |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2.0%[5] |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery between 96.36% and 106.95%[3] |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio of 10:1. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The peak of Rehmannioside B should be well-resolved from other components in the sample matrix. |

Results

In a typical analysis of Rehmannia glutinosa extract, Rehmannioside B can be identified and quantified. It is important to note that Rehmannioside A and Rehmannioside B are structural isomers, which may require a highly efficient column and optimized gradient for complete baseline separation.[8] The retention time of Rehmannioside B will need to be confirmed by running a pure standard under the same chromatographic conditions.

Visualization

Caption: Experimental workflow for the HPLC analysis of Rehmannioside B.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative determination of Rehmannioside B in Rehmannia glutinosa. This method is suitable for routine quality control and can aid in the standardization of herbal products containing this bioactive compound. The provided protocol for sample preparation and chromatographic analysis, along with the guidelines for method validation, offers a comprehensive resource for researchers and industry professionals.

References

- 1. Analysis of Differences in the Chemical Composition of Glycosides and Sugars between Four Forms of Fresh Rehmanniae Radix - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cjnmcpu.com [cjnmcpu.com]

- 3. Development and Validation of an HPLC-PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. iosrphr.org [iosrphr.org]

- 6. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 7. Validation of An HPLC Method for the Determination of Some Β-Lactams Antibiotics Using A Green Analytical Technique | Indonesian Journal of Pharmacy [jurnal.ugm.ac.id]

- 8. researchgate.net [researchgate.net]

liquid chromatography-mass spectrometry (LC-MS) analysis of Rehmaionoside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside B is an iridoid glycoside found in the roots of Rehmannia glutinosa, a plant widely used in traditional medicine.[1] The therapeutic potential of Rehmannia glutinosa is attributed to its diverse chemical constituents, with iridoid glycosides being a significant class of bioactive compounds. These compounds have been associated with a range of pharmacological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects.[1][2] Accurate and robust analytical methods are crucial for the pharmacokinetic studies, quality control, and clinical investigations of Rehmannioside B. This application note provides a detailed protocol for the quantitative analysis of Rehmannioside B in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Method

The method described herein utilizes a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode. This approach offers high selectivity and sensitivity for the determination of Rehmannioside B.

Liquid Chromatography Parameters

| Parameter | Value |

| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water[3] |

| Mobile Phase B | Acetonitrile[3] |

| Gradient Program | 0-1 min, 1% B; 1-3 min, 1-3% B; 3-10 min, 3-11% B; 10-22 min, 11-30% B; 22-25 min, 30-100% B; 25-27 min, 100% B[3] |

| Flow Rate | 0.3 mL/min[3] |

| Column Temperature | 30 °C[3] |

| Injection Volume | 3 µL[3] |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 413.2 [M+Na]⁺[3] |

| Product Ion 1 (m/z) | 211.2 |

| Product Ion 2 (m/z) | 193.2 |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Rehmannioside B reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve and quality control samples.

Sample Preparation from Biological Matrix (e.g., Plasma)

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (99% A: 1% B).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

Method Validation (Representative Data)

The following table summarizes representative validation parameters for the LC-MS/MS method for an iridoid glycoside, demonstrating the method's performance.

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Precision (%RSD) | < 5%[4] |

| Inter-day Precision (%RSD) | < 6%[4] |

| Accuracy (% Recovery) | 95 - 105%[4] |

| Matrix Effect | Minimal |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the LC-MS analysis of Rehmannioside B.

Proposed Fragmentation Pathway of Rehmannioside B

Caption: Proposed ESI-MS/MS fragmentation of Rehmannioside B.

Proposed Signaling Pathway Involvement

Studies suggest that the active components of Rehmannia glutinosa, including iridoid glycosides like Rehmannioside B, may exert their anti-inflammatory effects by modulating key signaling pathways.

Caption: Potential involvement of Rehmannioside B in inflammatory pathways.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS analysis of Rehmannioside B. The described method is sensitive, specific, and suitable for high-throughput quantitative analysis in various research and development settings. The provided workflows and pathway diagrams offer a clear visual representation of the analytical process and the potential biological relevance of Rehmannioside B.

References

- 1. Cracking the Bioactive Code of Rehmannia glutinosa : Analysis and Functions of Active Components | Zhao | Biological Evidence [bioscipublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Differences in the Chemical Composition of Glycosides and Sugars between Four Forms of Fresh Rehmanniae Radix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Structural Analysis of Rehmaionoside B using Nuclear Magnetic Resonance (NMR)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the structural elucidation of Rehmaionoside B, a terpene glycoside isolated from the roots of Rehmannia glutinosa, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined below are intended to guide researchers in the comprehensive structural analysis of this and similar natural products.

Introduction

This compound is a member of the ionone glycoside family of natural products, which are commonly found in Rehmannia glutinosa, a plant with a long history of use in traditional medicine. The precise determination of the chemical structure of such compounds is a critical step in drug discovery and development, enabling a deeper understanding of their biological activity and structure-activity relationships. NMR spectroscopy is an unparalleled, non-destructive analytical technique for the complete structural characterization of novel organic molecules in solution.[1][2][3][4] This document details the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments for the unambiguous assignment of all proton and carbon signals of this compound.

Data Presentation

The structural elucidation of this compound is based on the comprehensive analysis of its NMR spectral data. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which have been assigned based on extensive 2D NMR correlations.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, in Pyridine-d₅)

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| 2 | 1.83 | m | |

| 3 | 4.34 | m | |

| 4 | 1.95 | m | |

| 5 | 1.45 | m | |

| 6 | 5.75 | d | 16.0 |

| 7 | 5.86 | dd | 16.0, 5.5 |

| 8 | 4.51 | m | |

| 9 | 1.28 | d | 6.5 |

| 10 | 1.05 | s | |

| 11 | 0.89 | s | |

| 1' | 4.88 | d | 7.5 |

| 2' | 4.05 | dd | 7.5, 9.0 |

| 3' | 4.26 | t | 9.0 |

| 4' | 4.29 | t | 9.0 |

| 5' | 3.89 | m | |

| 6'a | 4.45 | dd | 11.5, 5.5 |

| 6'b | 4.31 | dd | 11.5, 2.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, in Pyridine-d₅)

| Position | Chemical Shift (δ) ppm |

| 1 | 41.8 |

| 2 | 49.5 |

| 3 | 78.6 |

| 4 | 34.5 |

| 5 | 76.9 |

| 6 | 135.4 |

| 7 | 131.2 |

| 8 | 68.7 |

| 9 | 23.6 |

| 10 | 26.4 |

| 11 | 21.7 |

| 1' | 105.3 |

| 2' | 75.2 |

| 3' | 78.4 |

| 4' | 71.7 |

| 5' | 78.2 |

| 6' | 62.8 |

Experimental Protocols

The following protocols describe the general procedures for acquiring high-quality NMR data for the structural analysis of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5 mL of deuterated pyridine (Pyridine-d₅). The use of a deuterated solvent is essential to avoid large solvent signals that would otherwise obscure the analyte signals.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

-

Degassing (Optional but Recommended): For long-term experiments or samples sensitive to oxidation, it is advisable to degas the sample by several freeze-pump-thaw cycles.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The sample temperature should be maintained at a constant value, typically 298 K.

a) ¹H NMR Spectroscopy

-

Purpose: To determine the number and chemical environment of protons in the molecule.

-

Pulse Sequence: A standard single-pulse experiment (zg30 or similar).

-

Key Parameters:

-

Spectral Width: 12-15 ppm

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

b) ¹³C NMR Spectroscopy

-

Purpose: To determine the number and chemical environment of carbon atoms.

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (zgpg30 or similar).

-

Key Parameters:

-

Spectral Width: 200-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

-

c) 2D NMR Spectroscopy: Correlation Spectroscopy (COSY)

-

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are directly connected through 2-3 bonds.

-

Pulse Sequence: A standard COSY90 or COSY45 sequence.

-

Key Parameters:

-

Spectral Width (F1 and F2): 12-15 ppm

-

Number of Increments (F1): 256-512

-

Number of Scans per Increment: 4-16

-

d) 2D NMR Spectroscopy: Heteronuclear Single Quantum Coherence (HSQC)

-

Purpose: To correlate each proton with its directly attached carbon atom.

-

Pulse Sequence: A phase-sensitive HSQC with gradient selection (hsqcedetgpsp or similar).

-

Key Parameters:

-

Spectral Width (F2 - ¹H): 12-15 ppm

-

Spectral Width (F1 - ¹³C): 160-180 ppm

-

Number of Increments (F1): 128-256

-

Number of Scans per Increment: 8-32

-

e) 2D NMR Spectroscopy: Heteronuclear Multiple Bond Correlation (HMBC)

-

Purpose: To identify longer-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for connecting different spin systems and establishing the overall carbon skeleton.

-

Pulse Sequence: A standard HMBC experiment with gradient selection (hmbcgplpndqf or similar).

-

Key Parameters:

-

Spectral Width (F2 - ¹H): 12-15 ppm

-

Spectral Width (F1 - ¹³C): 200-220 ppm

-

Number of Increments (F1): 256-512

-

Number of Scans per Increment: 16-64

-

Long-range coupling delay (¹JCH): Optimized for 4-10 Hz.

-

Data Processing and Analysis

-

Fourier Transformation: Apply appropriate window functions (e.g., exponential or sine-bell) to the Free Induction Decays (FIDs) and perform Fourier transformation to obtain the frequency-domain spectra.

-

Phasing and Baseline Correction: Manually phase the spectra and apply baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale using the residual solvent signal of Pyridine-d₅ (δH 8.74, 7.58, 7.22 ppm; δC 150.35, 135.91, 123.87 ppm).

-

Interpretation: Analyze the 1D and 2D spectra to assign all proton and carbon signals and elucidate the complete structure of this compound.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Experimental workflow for the NMR-based structural elucidation of this compound.

Caption: Logical relationships between different NMR experiments in structural elucidation.

References

- 1. A New Ionone Glycoside and Three New Rhemaneolignans from the Roots of Rehmannia glutinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Bioactive Compounds from the Roots of Rehmannia glutinosa and Their In Silico and In Vitro AMPK Activation Potential [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. Two new ionone glycosides from the roots of Rehmannia glutinosa Libosch - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vitro Assays for Determining the Antioxidant Activity of Rehmannioside B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rehmannioside B, a key iridoid glycoside isolated from the roots of Rehmannia glutinosa, is a subject of growing interest for its potential therapeutic properties. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. This has led to a surge in the investigation of natural compounds like Rehmannioside B for their antioxidant capabilities. This document provides detailed protocols for a panel of common and robust in vitro assays to quantify the antioxidant activity of Rehmannioside B, including the DPPH, ABTS, and FRAP chemical assays, as well as the more biologically relevant Cellular Antioxidant Activity (CAA) assay.

Principles of Antioxidant Assays

A comprehensive assessment of antioxidant activity requires multiple assays with different mechanisms.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1] The simplicity and speed of this method make it a popular choice for initial screening.[2]

-